molecular formula C18H18ClNO2 B14176450 (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-82-7

(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B14176450
CAS No.: 920801-82-7
M. Wt: 315.8 g/mol
InChI Key: GVJIZXTWCXLJOR-DYVFJYSZSA-N
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Description

(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 4-chlorophenyl group and a 1-phenylethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Substitution Reactions: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Addition of the 1-Phenylethyl Group: The 1-phenylethyl group is added through a Friedel-Crafts alkylation reaction using 1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a bromine atom instead of chlorine.

    (6R)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920801-82-7

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(6R)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1

InChI Key

GVJIZXTWCXLJOR-DYVFJYSZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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